molecular formula C10H7BrFNO4 B13724594 Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate

Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate

Cat. No.: B13724594
M. Wt: 304.07 g/mol
InChI Key: OKHZHBDJOZFECU-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate is a substituted aromatic α,β-unsaturated ester characterized by a phenyl ring bearing bromo, fluoro, and nitro substituents at the 5-, 4-, and 2-positions, respectively. The electron-withdrawing nitro and halogen groups influence its electronic properties, solubility, and crystallinity.

Properties

IUPAC Name

methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO4/c1-17-10(14)3-2-6-4-7(11)8(12)5-9(6)13(15)16/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHZHBDJOZFECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the bromination of a fluoronitrobenzene derivative, followed by a Heck reaction to introduce the prop-2-enoate group. The reaction conditions often involve the use of palladium catalysts and bases such as triethylamine under inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted phenylprop-2-enoates.

Scientific Research Applications

Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms may also play roles in modulating the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a data-driven analysis based on substituent effects and related compounds:

Compound Substituents Key Properties References
Methyl 3-(6-chloro-4-methoxypyridin-3-yl) Cl (6-), OMe (4-) Enhanced π-stacking due to electron-rich pyridine; moderate solubility in DMSO
tert-Butyl (3-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)) Br (5-), Me (2-) High thermal stability; halogen bonding observed in crystal structures
Methyl 3-(5-(2-fluoro-3-nitrophenyl)) F (2-), NO₂ (3-) Strong electron-withdrawing effects; red-shifted UV-Vis absorbance (~420 nm)
Target Compound Br (5-), F (4-), NO₂ (2-) Inferred: High dipole moment, low solubility in polar solvents, planar geometry N/A

Key Observations:

Substituent Effects on Reactivity: The nitro group at the 2-position (ortho to the enoate) likely sterically hinders electrophilic substitution but activates the ring for nucleophilic attack. This contrasts with para-nitro derivatives, which exhibit stronger resonance effects . Fluorine at the 4-position (para to bromine) enhances electronegativity, reducing electron density at the phenyl ring and altering hydrogen-bonding capabilities compared to non-fluorinated analogues .

The compound’s planar geometry (due to conjugation) may resemble nitroaromatics refined via SHELXL, which often require constraints for disordered nitro groups .

Hydrogen Bonding and Supramolecular Interactions :

  • emphasizes that nitro and halogen substituents can direct hydrogen-bonding patterns. For example, nitro groups frequently act as hydrogen-bond acceptors, forming motifs like $ R_2^2(8) $ rings in crystals. Fluorine’s weak hydrogen-bond acceptor capacity may lead to less predictable packing compared to chloro or bromo analogues .

Limitations:

  • No experimental data (e.g., melting points, spectroscopic profiles) for the target compound are available in the provided evidence.
  • Analogous compounds suggest trends but cannot confirm specific properties without direct studies.

Recommendations for Further Research

Synthetic Characterization : Conduct X-ray crystallography (using SHELXL or ORTEP-3 ) to resolve the compound’s geometry and intermolecular interactions.

Comparative Reactivity Studies: Investigate Diels-Alder or Michael addition kinetics relative to analogues like methyl 3-(5-(2-fluoro-3-nitrophenyl))prop-2-enoate.

Solubility and Stability Profiling : Compare thermal stability (TGA/DSC) and solubility in aprotic solvents with brominated/nitrated esters.

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